Tert-butyl 3-(hydroxymethyl)-2-methyl-azetidine-1-carboxylate

Lipophilicity Drug-likeness Permeability

Tert-butyl 3-(hydroxymethyl)-2-methyl-azetidine-1-carboxylate (CAS 2090335-53-6) is an N-Boc-protected, vicinally disubstituted azetidine building block with molecular formula C10H19NO3 and molecular weight 201.26 g/mol. The compound features two chiral centers at the C2 (methyl) and C3 (hydroxymethyl) positions of the azetidine ring, resulting in an atom stereo count of 2, which distinguishes it from the majority of commercially available mono-substituted azetidine building blocks.

Molecular Formula C10H19NO3
Molecular Weight 201.26 g/mol
CAS No. 2090335-53-6
Cat. No. B6305312
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-(hydroxymethyl)-2-methyl-azetidine-1-carboxylate
CAS2090335-53-6
Molecular FormulaC10H19NO3
Molecular Weight201.26 g/mol
Structural Identifiers
SMILESCC1C(CN1C(=O)OC(C)(C)C)CO
InChIInChI=1S/C10H19NO3/c1-7-8(6-12)5-11(7)9(13)14-10(2,3)4/h7-8,12H,5-6H2,1-4H3
InChIKeyGCKYULDQJWNXBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 3-(hydroxymethyl)-2-methyl-azetidine-1-carboxylate (CAS 2090335-53-6): Structural Identity and Procurement-Relevant Properties


Tert-butyl 3-(hydroxymethyl)-2-methyl-azetidine-1-carboxylate (CAS 2090335-53-6) is an N-Boc-protected, vicinally disubstituted azetidine building block with molecular formula C10H19NO3 and molecular weight 201.26 g/mol . The compound features two chiral centers at the C2 (methyl) and C3 (hydroxymethyl) positions of the azetidine ring, resulting in an atom stereo count of 2, which distinguishes it from the majority of commercially available mono-substituted azetidine building blocks . Its computed properties include a topological polar surface area (TPSA) of 49.8 Ų, a predicted XLogP of 1.23, and a rotatable bond count of 1, reflecting the conformational restriction imposed by the vicinal disubstitution pattern . The compound is commercially supplied at ≥97% purity and bears the MDL identifier MFCD31705567 .

Why Generic Azetidine Building Blocks Cannot Substitute for Tert-butyl 3-(hydroxymethyl)-2-methyl-azetidine-1-carboxylate in Regiospecific Applications


The substitution pattern of tert-butyl 3-(hydroxymethyl)-2-methyl-azetidine-1-carboxylate—with a methyl group at C2 and a hydroxymethyl group at C3—is regio- and stereochemically non-interchangeable with its closest commercially available analogs. The non-methylated comparator tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate (CAS 142253-56-3) lacks the C2 methyl substituent and consequently possesses zero chiral centers, a lower XLogP of 0.5, and 3 rotatable bonds versus the target compound's 2 stereocenters, XLogP of 1.23, and single rotatable bond [1] . The regioisomeric tert-butyl 2-(hydroxymethyl)-2-methylazetidine-1-carboxylate (CAS 850789-22-9) bears a geminal disubstitution at C2 rather than the vicinal C2/C3 pattern of the target compound, yielding fundamentally different spatial orientation of the hydroxymethyl handle relative to the ring nitrogen and distinct downstream reactivity . In the broader context, the 3-hydroxymethyl-azetidine scaffold has been independently validated as an effective bioisostere of pyrrolidin-3-ol in the AI-enabled discovery of potent polymerase theta (Polθ) inhibitors, where the specific azetidine core—not its pyrrolidine counterpart—was essential for achieving favorable ADME profiles and oral bioavailability [2]. These differences collectively prevent generic substitution without altering synthetic outcomes, stereochemical fidelity, and biological performance.

Quantitative Differentiation Evidence for Tert-butyl 3-(hydroxymethyl)-2-methyl-azetidine-1-carboxylate vs. Closest Structural Analogs


XLogP Shift of +0.73 Log Units vs. Non-Methylated Analog (CAS 142253-56-3) Driven by C2 Methyl Substitution

The introduction of the C2 methyl group in tert-butyl 3-(hydroxymethyl)-2-methyl-azetidine-1-carboxylate increases the computed partition coefficient (XLogP) to 1.234, representing a gain of approximately +0.73 log units relative to the non-methylated comparator tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate (CAS 142253-56-3, XLogP3-AA = 0.5). This shift moves the compound from a borderline hydrophilic range into the lower end of the optimal lipophilicity window (LogP 1–3) commonly associated with favorable oral absorption and membrane permeability in drug discovery programs [1].

Lipophilicity Drug-likeness Permeability Lead optimization

Rotatable Bond Reduction from 3 to 1 Yields Enhanced Conformational Preorganization vs. Non-Methylated Comparator

The target compound possesses a rotatable bond count of 1, compared to 3 rotatable bonds for the non-methylated analog tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate (CAS 142253-56-3). This 3-fold reduction in freely rotatable bonds is a direct consequence of the vicinal C2-methyl/C3-hydroxymethyl disubstitution, which sterically and conformationally restricts the azetidine ring substituents. In medicinal chemistry, reducing the number of rotatable bonds is a well-established strategy for improving binding affinity by minimizing the conformational entropy penalty upon target engagement, and has been correlated with enhanced oral bioavailability in prospective analyses of drug candidates [1] [2].

Conformational restriction Entropic benefit Binding affinity Scaffold design

Introduction of Two Vicinal Chiral Centers (Atom Stereo Count = 2) vs. Zero in the Non-Methylated Analog Enables Stereochemically Defined Downstream Synthesis

The target compound contains two chiral centers at the C2 and C3 positions of the azetidine ring, giving an Atom Stereo Count of 2. In contrast, the non-methylated analog tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate (CAS 142253-56-3) has an Atom Stereo Count of 0 [1]. The presence of two stereogenic centers in a vicinal relationship on the constrained four-membered ring creates the potential for four discrete stereoisomers, each of which can impart distinct three-dimensional pharmacophore geometry. This is fundamentally different from the regioisomeric geminal disubstitution pattern in CAS 850789-22-9 (2-methyl-2-hydroxymethyl), where the two substituents occupy the same carbon, eliminating vicinal stereochemical relationships . Azetidine-based chiral ligands bearing two stereogenic centers have been demonstrated to be effective in asymmetric catalysis, including the Henry (nitroaldol) reaction [2].

Chirality Stereochemistry Asymmetric synthesis Enantiopure building blocks

3-Hydroxymethyl-Azetidine Scaffold Validated as Pyrrolidin-3-ol Bioisostere with Favorable ADME and Oral Bioavailability in Polθ Inhibitor Program

In a 2024 study published in Bioorganic & Medicinal Chemistry, Wang et al. demonstrated through AI-enabled drug design that the 3-hydroxymethyl-azetidine scaffold serves as an effective bioisostere of pyrrolidin-3-ol in the development of potent polymerase theta (Polθ) inhibitors for BRCA-deficient cancers [1]. The lead azetidine-containing compound A7 was further optimized to the more potent derivative B3 and the metabolically stable deuterated compound C1. Compound C1 exhibited significant antiproliferative properties in DNA repair-compromised cells and demonstrated favorable pharmacokinetics and oral bioavailability in vivo [1]. This study constitutes direct experimental validation that the 3-hydroxymethyl-azetidine core—the identical scaffold present in the target compound—can replace the larger, more flexible pyrrolidine ring (5-membered) while maintaining or improving drug-like properties. The azetidine scaffold's inherent ring strain (~25.4 kcal/mol), intermediate between aziridine (~27.7 kcal/mol) and pyrrolidine (~5.4 kcal/mol), provides a unique balance of stability and reactivity that pyrrolidine-based alternatives cannot replicate [2].

Bioisostere Polymerase theta ADME Oral bioavailability Cancer

Commercially Available at ≥97% Purity with Established Supply Chain from Multiple Independent Vendors

The target compound is commercially available at defined purity specifications from multiple independent vendors: ≥97% purity (Leyan, Product No. 1575246; Hoelzel-Biotech; CymitQuimica; MolCore), 95%+ (CheMenu, Product No. CM771515; DempoChem), and 98% (Leyan) [1] . In comparison, the non-methylated analog (CAS 142253-56-3) is typically supplied at 96% purity (Thermo Scientific Chemicals) , while the regioisomeric geminal-disubstituted comparator (CAS 850789-22-9) is commercially listed at 95-97% purity . The target compound benefits from an established MDL identifier (MFCD31705567) and is cataloged across multiple global chemical marketplaces, facilitating competitive procurement and supply redundancy [1].

Procurement Purity Supply chain Quality specification

Evidence-Backed Research and Industrial Application Scenarios for Tert-butyl 3-(hydroxymethyl)-2-methyl-azetidine-1-carboxylate


Scaffold-Hopping in Kinase and Enzyme Inhibitor Programs Requiring Conformationally Constrained Pyrrolidine Bioisosteres

Medicinal chemistry teams engaged in scaffold-hopping campaigns can deploy this compound as a direct synthetic entry point to the 3-hydroxymethyl-azetidine core, which has been experimentally validated as an effective bioisostere of pyrrolidin-3-ol in the Polθ inhibitor program (Wang et al., 2024). The azetidine scaffold conferred favorable ADME properties and oral bioavailability that were essential for advancing compound C1 to in vivo efficacy studies [1]. The C2 methyl substituent on the target compound provides an additional vector for modulating lipophilicity (+0.73 XLogP units vs. the non-methylated core) and further restricting conformational freedom (1 rotatable bond vs. 3 for the non-methylated analog), making it particularly suitable for programs where fine-tuning of physicochemical properties is required [2].

Stereochemically Defined Chiral Building Block for Asymmetric Ligand and Catalysis Development

The presence of two vicinal chiral centers (Atom Stereo Count = 2) distinguishes this compound from the achiral, mono-substituted azetidine building blocks (Atom Stereo Count = 0) that dominate commercial catalogs [1]. Enantiopure amino azetidines bearing two stereogenic centers have been successfully employed as chiral ligands in asymmetric catalysis, including the Henry (nitroaldol) reaction . For laboratories developing novel chiral ligands, organocatalysts, or stereochemically complex pharmaceutical intermediates, this compound offers a rigid, preorganized scaffold with two stereochemically defined attachment points that can direct enantioselective transformations—a capability that simpler azetidine building blocks cannot provide.

PROTAC and ADC Linker Design Leveraging Regiospecific Hydroxymethyl Functionalization

The 3-hydroxymethyl group on the target compound provides a regiospecific nucleophilic handle for conjugation chemistry, while the N-Boc protecting group enables orthogonal deprotection strategies in multi-step synthetic sequences. The broader class of N-Boc-protected azetidine-3-methanol derivatives has established precedent as non-cleavable ADC linkers and alkyl chain-based PROTAC linkers [1]. The target compound's additional C2 methyl group introduces steric bulk adjacent to the ring nitrogen, which can influence the conformational preference of the linker region and potentially modulate the degrader's ternary complex formation efficiency or the ADC's pharmacokinetic profile. For discovery teams optimizing linker composition in targeted protein degradation or antibody-drug conjugate programs, this compound offers a differentiated structural option compared to the simpler 3-hydroxymethyl azetidine linker building block.

Fragment-Based Drug Discovery (FBDD) Requiring Low Rotatable Bond Count and Preorganized Topology

In fragment-based drug discovery, the rule-of-three guidelines emphasize low molecular weight (≤300 Da), low lipophilicity (cLogP ≤3), and low hydrogen bond donors (≤3). The target compound (MW 201.26, XLogP 1.23, HBD = 1, HBA = 3) falls comfortably within these parameters [1]. Critically, its rotatable bond count of 1—representing a 3-fold reduction compared to the non-methylated analog—positions it as a highly preorganized fragment with minimal conformational entropy loss upon target binding [1] . The combination of azetidine ring strain (~25.4 kcal/mol) and restricted bond rotation can translate into enhanced binding enthalpy and improved ligand efficiency metrics, making this compound a strategically advantageous choice for fragment screening libraries where conformational preorganization is prioritized [2].

Quote Request

Request a Quote for Tert-butyl 3-(hydroxymethyl)-2-methyl-azetidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.